2-(3-Hexadecylthiophen-2-YL)-5-(thiophen-2-YL)-1H-pyrrole
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Overview
Description
3'-Hexadecyl-2,5-dithienylpyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with hexadecyl and dithienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Hexadecyl-2,5-dithienylpyrrole typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole ring is synthesized through a cyclization reaction of a suitable precursor, such as a diketone or a β-diketone.
Introduction of the Dithienyl Group: The dithienyl group is introduced through a cross-coupling reaction, such as the Stille or Suzuki coupling, using appropriate organotin or organoboron reagents.
Attachment of the Hexadecyl Chain: The hexadecyl chain is attached to the pyrrole core via a nucleophilic substitution reaction or a Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the synthesis of 3'-Hexadecyl-2,5-dithienylpyrrole may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3'-Hexadecyl-2,5-dithienylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the degree of oxidation.
Reduction Products: Reduced forms of the compound, which may exhibit different physical and chemical properties.
Substitution Products: Derivatives with different functional groups attached to the pyrrole ring.
Scientific Research Applications
3'-Hexadecyl-2,5-dithienylpyrrole has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.
Medicine: The compound may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 3'-Hexadecyl-2,5-dithienylpyrrole exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.
Comparison with Similar Compounds
3'-Hexadecyl-2,5-dithienylpyrrole can be compared with other similar compounds, such as:
2,5-Diphenylpyrrole: Similar structure but with phenyl groups instead of dithienyl groups.
Hexadecylpyrrole: Similar structure but without the dithienyl group.
Dithienylhexadecane: Similar dithienyl group but without the pyrrole core.
Uniqueness: 3'-Hexadecyl-2,5-dithienylpyrrole stands out due to its combination of the pyrrole core, dithienyl group, and long alkyl chain, which contribute to its unique chemical and physical properties.
Properties
CAS No. |
220655-14-1 |
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Molecular Formula |
C28H41NS2 |
Molecular Weight |
455.8 g/mol |
IUPAC Name |
2-(3-hexadecylthiophen-2-yl)-5-thiophen-2-yl-1H-pyrrole |
InChI |
InChI=1S/C28H41NS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-24-21-23-31-28(24)26-20-19-25(29-26)27-18-16-22-30-27/h16,18-23,29H,2-15,17H2,1H3 |
InChI Key |
GOGSJRLZFFPKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(N2)C3=CC=CS3 |
Origin of Product |
United States |
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